molecular formula C12H8ClFOS B1461395 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one CAS No. 1094282-07-1

1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one

Número de catálogo: B1461395
Número CAS: 1094282-07-1
Peso molecular: 254.71 g/mol
Clave InChI: PCYOKWCTOAWEKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one ( 1094282-07-1) is a high-purity organic compound with a molecular formula of C12H8ClFOS and a molecular weight of 254.71 . This chemical features a biaryl structure connecting a substituted phenyl ring to a thiophene ring via a carbon-carbon bond, making it a valuable building block in medicinal chemistry and materials science. Researchers utilize this compound as a key synthetic intermediate in the design and development of novel therapeutic agents. Its structural motif, which incorporates both a thiophene heterocycle and a fluorinated, chlorinated phenyl ring, is of significant interest in the exploration of potent colchicine binding site inhibitors (CBSIs) . Such inhibitors target tubulin polymerization, a key mechanism for developing potential anticancer and vascular-disrupting agents . The compound is offered for research purposes exclusively. This product is intended for use in a laboratory setting by qualified professionals only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Propiedades

IUPAC Name

1-[5-(4-chloro-2-fluorophenyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFOS/c1-7(15)11-4-5-12(16-11)9-3-2-8(13)6-10(9)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYOKWCTOAWEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physical and chemical properties of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one

Executive Summary & Core Rationale

1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one (CAS: 1094282-07-1) is a highly privileged, tri-part molecular scaffold extensively utilized in modern drug discovery and agrochemical development[1]. By fusing an electron-rich thiophene core with a lipophilic 4-chloro-2-fluorophenyl moiety and a reactive acetyl handle, this compound serves as a critical intermediate for synthesizing complex heterocycles. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies.

Physicochemical Profiling & Structural Causality

Understanding the physical and chemical properties of this scaffold is essential for predicting its behavior in both synthetic workflows and biological systems.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
CAS Number 1094282-07-1Unique identifier for regulatory and inventory tracking[1].
Molecular Formula C12H8ClFOSDefines the stoichiometric mass for synthetic equivalents[1].
Molecular Weight 254.71 g/mol Optimal low-molecular-weight building block for lead generation[1].
Physical State Powder (Solid)Facilitates easy weighing and standard room temperature (RT) storage[1].
Purity Standard ≥ 95%Ensures minimal interference from des-halogenated byproducts during catalysis[1].
InChIKey PCYOKWCTOAWEKR-UHFFFAOYSA-NStandardized structural representation for cheminformatics[1].

Mechanistic & Structural Insights:

  • The Thiophene Core: Acting as a bioisostere for benzene, the thiophene ring offers a smaller bond angle and altered electron density. This enhances metabolic stability against oxidative degradation while maintaining critical pi-pi stacking interactions with target proteins.

  • The 4-Chloro-2-fluorophenyl Group: The ortho-fluorine atom is not merely a substituent; it acts as a conformational lock. Through dipole-dipole repulsion with the thiophene sulfur, it restricts free rotation, pre-organizing the molecule into a specific dihedral conformation favorable for target binding. The para-chlorine atom significantly increases the overall lipophilicity (LogP), driving the molecule deep into hydrophobic binding pockets.

  • The Acetyl Group: Positioned at C2 of the thiophene, this electron-withdrawing group deactivates the ring toward electrophilic aromatic substitution but serves as a highly versatile electrophilic center for downstream functionalization[2].

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling Workflow

While 5-aryl-2-acetylthiophenes can be synthesized via Vilsmeier-Haack chloroformylation followed by cyclization[2], the most robust, convergent, and high-yielding approach for this specific halogenated system is the Suzuki-Miyaura cross-coupling[3]. The following protocol is a self-validating system designed to maximize yield while suppressing homocoupling and protodeboronation.

Step-by-Step Experimental Protocol:

  • Reagent Preparation (Stoichiometry Check): Charge a flame-dried Schlenk flask with 2-acetyl-5-bromothiophene (1.0 equivalent) and (4-chloro-2-fluorophenyl)boronic acid (1.2 equivalents). Causality: A slight excess of the boronic acid compensates for potential protodeboronation side-reactions.

  • Catalyst & Base Selection: Add Pd(dppf)Cl₂ (0.05 equivalents) and K₂CO₃ (2.0 equivalents). Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination. Furthermore, it is sterically robust enough to handle the bulky ortho-fluorine on the boronic acid, which would otherwise stall transmetalation with simpler catalysts like Pd(PPh₃)₄.

  • Solvent System & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging with N₂ for 30 minutes. Causality: Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the K₂CO₃ and form the reactive boronate complex [ArB(OH)3]-. Degassing is critical because Pd(0) is highly susceptible to oxidation by dissolved O₂, which irreversibly poisons the catalytic cycle.

  • Reaction Execution: Heat the mixture to 90°C under an inert N₂ atmosphere for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure powder.

SuzukiCycle Pd_cat Pd(0) Active Catalyst [Regenerated] Ox_Add Oxidative Addition (2-Acetyl-5-bromothiophene) Pd_cat->Ox_Add Pd_II Pd(II) Intermediate Ar-Pd-Br Ox_Add->Pd_II Transmet Transmetalation (Boronate Complex + Base) Pd_II->Transmet Pd_II_Diaryl Diaryl Pd(II) Complex Ar-Pd-Ar' Transmet->Pd_II_Diaryl Red_Elim Reductive Elimination (Product Release) Pd_II_Diaryl->Red_Elim Red_Elim->Pd_cat Catalytic Turnover Product 1-[5-(4-Chloro-2-fluorophenyl) thiophen-2-yl]ethan-1-one Red_Elim->Product

Mechanistic workflow of the Suzuki-Miyaura cross-coupling cycle generating the target scaffold.

Chemical Reactivity & Downstream Applications

The true value of 1-[5-(4-chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one lies in the reactivity of its acetyl group, which acts as a springboard for further structural elaboration in drug design[2].

  • Pathway A: Hantzsch Thiazole Synthesis. The alpha-carbon of the acetyl group can be selectively brominated using Br₂ or N-Bromosuccinimide (NBS) to form an alpha-bromoketone. Subsequent condensation with thiourea derivatives yields highly substituted 4-(5-arylthiophen-2-yl)thiazoles, a motif frequently found in anti-infective and anti-inflammatory agents[3].

  • Pathway B: Aldol Condensation. The acidic alpha-protons allow for facile deprotonation by bases (e.g., KOH/EtOH). The resulting enolate can attack aromatic aldehydes to form chalcone derivatives. These alpha,beta-unsaturated ketones act as Michael acceptors and are vital precursors for synthesizing pyrimidines and pyrazolines.

  • Pathway C: Reductive Amination. The carbonyl group can be condensed with primary or secondary amines to form an imine/iminium intermediate, which is subsequently reduced (e.g., using NaBH₃CN) to yield bioactive amine derivatives.

Reactivity Core 1-[5-(4-Chloro-2-fluorophenyl) thiophen-2-yl]ethan-1-one AlphaBr Alpha-Bromination (Br2 or NBS) Core->AlphaBr Aldol Aldol Condensation (Ar-CHO, Base) Core->Aldol RedAm Reductive Amination (R-NH2, NaBH3CN) Core->RedAm Thiazole Hantzsch Synthesis (Thiourea) -> Thiazole AlphaBr->Thiazole Chalcone Chalcone Derivative (Michael Acceptor) Aldol->Chalcone Amine Alkyl Amine Derivative (Target Scaffold) RedAm->Amine

Divergent synthetic pathways leveraging the acetyl handle for structural elaboration.

References

  • MDPI. (2023). "Synthesis and Reactivity of 2-Acetylthiophenes Derivatives". MDPI Chemistry Proceedings. URL: [Link]

  • Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). "Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water". Arkivoc. URL: [Link]

Sources

Mechanism of action for drug candidates containing 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action for Drug Candidates Containing the 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one Scaffold

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery

The compound 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one represents a promising starting point for drug discovery, built upon the thiophene core. Thiophene, a five-membered, sulfur-containing heterocycle, is recognized as a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide array of FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties.[3][4][5] The electron-rich nature and bioisosteric similarity of the thiophene ring to a phenyl ring allow it to interact favorably with a multitude of biological targets.[1][3]

The specific substitutions on the thiophene ring—a (4-chloro-2-fluorophenyl) group and an acetyl moiety—confer unique physicochemical properties that dictate its potential molecular interactions and subsequent biological effects. The halogenated phenyl ring, in particular, can significantly influence binding affinity and metabolic stability.

Elucidating the precise mechanism of action (MoA) for any new chemical entity is the most critical and challenging phase of drug development.[6] A well-defined MoA provides a rational basis for lead optimization, predicts potential on- and off-target effects, and is intrinsically linked to the likelihood of clinical success.[7] This guide provides a comprehensive, experience-driven framework for researchers to systematically investigate and define the MoA for drug candidates based on the 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one scaffold.

Part 1: Foundational Strategy—From Plausible Targets to Confirmed Mechanisms

Given the broad bioactivity of thiophene derivatives, a logical first step is to hypothesize potential target classes based on established precedents. This informs the initial screening strategy and the selection of appropriate assays.

Hypothesized Molecular Target Classes

The known landscape of thiophene-based therapeutics suggests several high-probability target families.

Potential Target Class Biological Role & Rationale Examples of Thiophene-Containing Drugs References
Protein Kinases Kinases are crucial regulators of cell signaling pathways involved in proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of cancer. Thienopyrimidine derivatives, which are structurally related to the thiophene core, are known tyrosine kinase inhibitors.Raltitrexed, OSI-930[1][5][8]
Cyclooxygenase (COX) Enzymes COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for prostaglandin synthesis. Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes.Suprofen, Tiaprofenic acid, Tenoxicam[1][4][9]
Lipoxygenase (LOX) Enzymes 5-Lipoxygenase is another critical enzyme in the inflammatory pathway, leading to the production of leukotrienes. Dual COX/LOX inhibition is a sought-after therapeutic strategy.Zileuton[3][4][9]
G-Protein Coupled Receptors (GPCRs) This large family of transmembrane receptors is involved in nearly every physiological process. Many antipsychotic and antiplatelet drugs containing thiophene target GPCRs.Olanzapine, Clopidogrel, Ticlopidine[1][10]
Other Enzymes Thiophene derivatives have shown inhibitory activity against a range of other enzymes, including 15-lipoxygenase (implicated in neurodegeneration) and microsomal prostaglandin E synthase-1 (mPGES-1).(Thiolox)[11][12]

This initial analysis suggests that a primary screening strategy should focus on assays for kinase and inflammatory enzyme inhibition, while remaining open to broader phenotypic screens that could uncover novel targets.

Part 2: The Experimental Gauntlet—A Three-Phase Approach to MoA Deconstruction

A rigorous MoA investigation follows a logical progression from identifying the direct binding partner of the compound to understanding its functional consequences in a cellular context.

Phase I: Unmasking the Target—Direct Target Identification

The foremost challenge in MoA studies is to definitively identify the direct molecular target(s) of a small molecule.[6] Affinity-based pull-down methods are a robust and widely used strategy for this purpose.[13][14] These techniques use a modified version of the drug candidate to "fish" for its binding partners from a complex mixture of cellular proteins.

The overall strategy involves immobilizing the drug candidate to a solid support, incubating it with a cell lysate, and identifying the proteins that specifically bind to it using mass spectrometry.

G cluster_prep Probe Synthesis cluster_exp Pull-Down Experiment cluster_analysis Analysis A Synthesize Linker-Modified Drug Candidate B Couple to Activated Sepharose Beads A->B Immobilization D Incubate Lysate with Drug-Coupled Beads B->D C Prepare Cell Lysate (e.g., from cancer cell line) C->D E Wash to Remove Non-Specific Binders D->E F Elute Bound Proteins E->F G Separate Proteins (SDS-PAGE) F->G H In-Gel Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Database Search & Protein Identification I->J

Caption: Workflow for affinity-based target identification.

This protocol is a gold-standard method for identifying protein targets of a small molecule.[13][14]

  • Probe Synthesis:

    • Synthesize a derivative of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one containing a linker arm (e.g., a short polyethylene glycol, or PEG, chain) terminating in a reactive group (e.g., a primary amine or carboxylic acid). Causality: The linker is crucial to position the drug molecule away from the solid support, minimizing steric hindrance and allowing it to interact freely with potential protein targets.

    • Covalently couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol. This creates the affinity matrix.

    • Prepare control beads by blocking the reactive groups without coupling the compound. Trustworthiness: The control beads are essential to distinguish true binding partners from proteins that non-specifically adhere to the matrix itself.

  • Protein Extraction:

    • Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) to a high density.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration using a BCA assay.

  • Affinity Pull-Down:

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg total protein) with the drug-coupled beads and the control beads separately. Perform this incubation at 4°C for 2-4 hours with gentle rotation.

    • Wash the beads extensively (e.g., 5 washes) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins on a 1D SDS-PAGE gel.

    • Visualize the proteins using a sensitive stain like silver stain or Coomassie blue.

    • Excise protein bands that are present in the drug-coupled lane but absent or significantly reduced in the control lane.

    • Identify the excised proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase II: Validating the Interaction—Target Engagement & Biochemical Characterization

Once putative targets are identified, the next step is to confirm the direct interaction and quantify its parameters. This phase validates the findings from Phase I and provides crucial data on the compound's potency and selectivity.

Many thiophene derivatives act as enzyme inhibitors.[4][9] This protocol can be adapted for various enzymes (e.g., kinases, proteases) by using a specific fluorogenic substrate.

  • Assay Preparation:

    • Obtain purified, recombinant target protein (identified in Phase I).

    • Select a fluorogenic substrate that is cleaved by the enzyme to release a fluorescent product.

    • Prepare an assay buffer optimized for enzyme activity (pH, salt concentration, cofactors).

    • Prepare a serial dilution of the 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one drug candidate in DMSO, then dilute further in assay buffer.

  • Assay Execution:

    • In a 96- or 384-well microplate, add the drug candidate at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

    • Add the purified enzyme to all wells except the "no enzyme" control.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

    • Plot the initial reaction rates against the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Trustworthiness: This quantitative measure of potency is a cornerstone of drug development and allows for direct comparison between different compounds.

For more detailed binding kinetics, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to determine the association (kₒₙ) and dissociation (kₒff) rates, and the binding affinity (Kᴅ).[15][16]

Phase III: Bridging to Biology—Cellular Pathway Analysis

Confirming that a drug binds a target with high affinity is necessary but not sufficient. It is critical to demonstrate that this binding event translates into a functional consequence within a living cell.[7][17]

Many thiophene analogs inhibit protein kinases.[8] If a kinase (e.g., a MAP kinase) is identified as the target, the next step is to verify that the compound blocks its downstream signaling pathway.

G cluster_pathway Kinase Signaling Cascade cluster_drug GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Target Kinase (e.g., MEK) Receptor->Kinase1 Activates (P) Kinase2 Downstream Kinase (e.g., ERK) Kinase1->Kinase2 Activates (P) TF Transcription Factor (e.g., c-Fos/c-Jun) Kinase2->TF Activates (P) Gene Target Gene Expression (e.g., Cyclin D1) TF->Gene Promotes Transcription Drug Thiophene Candidate Drug->Kinase1 Inhibits

Caption: A generic kinase signaling pathway inhibited by the drug candidate.

Reporter gene assays are powerful tools to measure the activity of a specific signaling pathway ending in transcriptional activation.[18][19][20]

  • Cell Line Preparation:

    • Use a cell line that has an active signaling pathway involving the target of interest.

    • Transfect these cells with a reporter plasmid. This plasmid contains a promoter with response elements for a transcription factor that is downstream of the target protein. The promoter drives the expression of a reporter gene, such as Firefly Luciferase.[18]

    • Co-transfect with a second plasmid expressing a different reporter (e.g., Renilla Luciferase) under a constitutive promoter. Trustworthiness: The second reporter is used to normalize for transfection efficiency and cell viability, ensuring that any observed changes are due to specific pathway modulation.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with a serial dilution of the 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one drug candidate for an appropriate duration (e.g., 6-24 hours).

    • Include positive controls (a known activator of the pathway) and negative controls (vehicle).

  • Luciferase Assay:

    • Lyse the cells and measure the activity of both Firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity for each well to get the normalized reporter activity.

    • A dose-dependent decrease in normalized luciferase activity upon drug treatment would confirm that the compound is engaging its target and inhibiting the downstream signaling pathway in a cellular context.

Conclusion

Determining the mechanism of action for a novel drug candidate like 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one is a systematic, multi-faceted process. It begins with informed hypotheses based on the compound's chemical scaffold and progresses through rigorous experimental phases. By employing a logical sequence of target identification, biochemical validation, and cellular pathway analysis, researchers can build a comprehensive and validated model of the drug's MoA. This foundational knowledge is indispensable for guiding further drug development efforts, optimizing lead compounds, and ultimately, translating a promising chemical entity into a safe and effective therapeutic.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (n.d.).
  • Target identification for biologically active small molecules using chemical biology approaches - PubMed. (2016, September 15).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.).
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Cognizance Journal.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. (n.d.). Frontiers.
  • Understanding Cell Signaling Pathway Assays: Essential Tools for Drug Development - Infinix Bio. (n.d.). Infinix Bio.
  • Target Identification and Validation (Small Molecules) - University College London. (n.d.). University College London.
  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16).
  • Thiophene-Based Compounds | Encyclopedia MDPI. (2021, October 9). MDPI.
  • The Use of Cell-Based Assays for Translational Medicine Studies | BioAgilytix. (n.d.). BioAgilytix.
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025, September 12).
  • “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold - Ingenta Connect. (2024, September 1). Ingenta Connect.
  • Cell Signaling Pathway Screening & Profiling - BPS Bioscience. (n.d.). BPS Bioscience.
  • Cellular Pathway Analysis Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Assay Development in Drug Discovery | Danaher Life Sciences. (n.d.). Danaher.
  • What Are the Types of Biochemical Assays Used in Drug Discovery? - Patsnap Synapse. (2025, April 21).
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI. (2021, December 26). MDPI.
  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (2025, December 25). BellBrook Labs.
  • Biophysics: How to choose the right assay for your drug discovery project. (n.d.). Domainex.
  • Gene Reporter Assays | Signaling Pathway Analysis - QIAGEN. (n.d.). QIAGEN.
  • Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - Taylor & Francis. (2025, September 8). Taylor & Francis Online.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC - NIH. (2021, July 19).
  • 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one - CymitQuimica. (n.d.). CymitQuimica.
  • Biological Activities of Thiophenes | Encyclopedia MDPI. (2024, January 16). MDPI.
  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010, December 9). MDPI.
  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. (2025, October 13).
  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC. (n.d.).
  • 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone - PMC. (n.d.).
  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one - MDPI. (2022, December 6). MDPI.
  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed. (2014, September 25).
  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - MDPI. (2025, May 24). MDPI.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Frontiers.
  • Cas 1132832-75-7,(5-broMo-2-Methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)Methanone. (n.d.). LookChem.

Sources

Discovery and Early-Stage Research of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the discovery of versatile, privileged scaffolds is paramount for accelerating early-stage drug development. 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one (hereafter referred to as CFTE ) represents a highly optimized building block designed for the synthesis of targeted therapeutics. By integrating a di-halogenated phenyl ring with a bioisosteric thiophene core and a reactive acetyl handle, CFTE serves as a foundational intermediate for developing novel kinase inhibitors, antimicrobial agents, and anticancer therapeutics.

This technical guide details the rational design, synthetic process chemistry, and downstream derivatization pathways of CFTE, providing researchers with a comprehensive framework for utilizing this scaffold in phenotypic screening and structure-activity relationship (SAR) studies.

Structural Rationale & Pharmacophore Design

The architecture of CFTE is not arbitrary; every functional group serves a specific stereoelectronic or pharmacokinetic purpose:

  • The Thiophene Core: Acting as a classic bioisostere for a benzene ring, the thiophene moiety reduces the overall molecular weight and alters the spatial geometry (due to the smaller C-S-C bond angle). This often leads to improved binding affinities in hydrophobic enzyme pockets compared to their biphenyl counterparts.

  • Ortho-Fluorine Substitution: The incorporation of fluorine at the 2-position of the phenyl ring is a strategic choice. Fluorine's high electronegativity and small van der Waals radius modulate the pKa of adjacent groups and lock the molecule into a specific dihedral conformation. The electrostatic repulsion between the fluorine atom and the thiophene sulfur forces the rings out of coplanarity, which is often required for fitting into complex protein binding sites [1]. Furthermore, fluorine substitution significantly enhances the metabolic stability of the scaffold by blocking oxidative degradation.

  • Para-Chlorine Substitution: The chlorine atom at the 4-position serves a dual purpose. Pharmacokinetically, it blocks Cytochrome P450 (CYP450)-mediated para-hydroxylation, increasing the drug's half-life. Pharmacodynamically, the polarizable electron cloud of chlorine enables strong "halogen bonding" with backbone carbonyls in target receptors.

  • The Acetyl Handle: The 1-ethanone group at the 2-position of the thiophene provides an acidic α -carbon, making it an ideal electrophilic/nucleophilic handle for downstream cyclization reactions.

Synthetic Strategy & Process Chemistry

The most robust and regioselective methodology for synthesizing CFTE is the Suzuki-Miyaura cross-coupling reaction [2]. This palladium-catalyzed process couples 2-acetyl-5-bromothiophene with (4-chloro-2-fluorophenyl)boronic acid. This route is vastly superior to alternative Friedel-Crafts acylations, as it avoids harsh Lewis acids that could lead to undesired halogen exchange or polymerization of the thiophene ring.

G A 2-Acetyl-5-bromothiophene (Electrophile) C Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 80°C (Catalytic Cycle) A->C B (4-Chloro-2-fluorophenyl)boronic acid (Nucleophile) B->C D 1-[5-(4-Chloro-2-fluorophenyl) thiophen-2-yl]ethan-1-one C->D  Cross-Coupling

Fig 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target thiophene scaffold.

Experimental Protocols: Self-Validating Workflows

To ensure high fidelity and reproducibility, the synthesis of CFTE must be executed as a self-validating system where each step confirms the success of the preceding one.

Protocol A: Synthesis of CFTE via Suzuki-Miyaura Coupling

1. Reaction Setup & Phase Homogenization

  • Action: In a round-bottom flask, combine 2-acetyl-5-bromothiophene (1.0 eq), (4-chloro-2-fluorophenyl)boronic acid (1.2 eq), and K2​CO3​ (2.0 eq) in a solvent system of Toluene/EtOH/ H2​O (2:1:1 v/v/v).

  • Causality: The biphasic solvent system is critical for reaction kinetics. Toluene solubilizes the organic electrophile, water dissolves the inorganic base to generate the reactive boronate species, and ethanol acts as a phase-transfer bridge. This homogenizes the interface, facilitating the transmetalation step of the catalytic cycle. The 1.2 eq excess of boronic acid compensates for competitive protodeboronation side reactions.

2. Deoxygenation & Catalyst Activation

  • Action: Sparge the mixture with Argon gas for 15 minutes prior to the addition of tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] (0.05 eq).

  • Causality: Pd(0) catalysts are highly susceptible to oxidative degradation by atmospheric oxygen, which irreversibly forms inactive Pd(II) species. Purging the system ensures the catalyst remains in its active state, preventing the formation of homocoupled biaryl byproducts and ensuring a high turnover number (TON).

3. Thermal Activation & Real-Time Validation

  • Action: Heat the reaction mixture to 80°C under an Argon atmosphere. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase every 2 hours.

  • Causality: TLC provides a real-time feedback loop. The disappearance of the lower- Rf​ 2-acetyl-5-bromothiophene spot and the emergence of a new, intensely UV-active product spot confirms that oxidative addition and reductive elimination are proceeding successfully.

4. Workup & Purification

  • Action: Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel column chromatography.

  • Causality: The brine wash serves a dual purpose: it removes the ethanol and water from the organic phase while simultaneously breaking up any palladium-coordinated emulsions. Drying over Na2​SO4​ prevents the hydrolysis of the product during concentration.

Downstream Derivatization & Target Profiling

CFTE is rarely the final drug candidate; rather, it is a springboard for generating diverse chemical libraries. The acetyl group undergoes Claisen-Schmidt condensation with substituted benzaldehydes to yield α,β -unsaturated ketones (chalcones).

These thiophene-based chalcones are potent Michael acceptors that can be further cyclized using hydrazine hydrate or guanidine to yield pyrazolines and pyrimidines, respectively. These heterocyclic derivatives are extensively documented for their potent anticancer (e.g., EGFR kinase inhibition) and antimicrobial activities [3].

G A 1-[5-(4-Chloro-2-fluorophenyl) thiophen-2-yl]ethan-1-one B Claisen-Schmidt Condensation (Ar-CHO, NaOH, EtOH) A->B C Thiophene-based Chalcones (Michael Acceptors) B->C D Hydrazine Hydrate (Cyclization) C->D E Guanidine/Urea (Cyclization) C->E F Pyrazoline Derivatives (Antimicrobial/Anticancer) D->F G Pyrimidine Derivatives (Kinase Inhibitors) E->G

Fig 2: Downstream derivatization pathways yielding bioactive pyrazoline and pyrimidine analogs.

Physicochemical Properties Summary

To predict the pharmacokinetic viability of CFTE-derived compounds, the baseline physicochemical properties of the scaffold have been calculated. The data confirms that CFTE is a highly "drug-like" intermediate, adhering strictly to Lipinski's Rule of Five.

PropertyValueRationale / Implication in Drug Design
Molecular Weight 254.71 g/mol Well below the 500 Da threshold, ensuring ample "molecular weight budget" for downstream derivatization while maintaining oral bioavailability.
LogP (Estimated) ~3.6Optimal lipophilicity for cell membrane permeability without causing excessive hydrophobic trapping in lipid bilayers.
Topological Polar Surface Area (TPSA) 45.3 ŲExcellent for cellular penetration; leaves room to add polar groups without exceeding the 140 Ų limit for oral absorption.
Hydrogen Bond Donors (HBD) 0Enhances lipophilicity and passive diffusion across biological membranes.
Hydrogen Bond Acceptors (HBA) 2 (O, F)Sufficient for anchoring the scaffold to target protein residues (e.g., kinase hinge regions) without overly hydrating the molecule.
Rotatable Bonds 2Low entropic penalty upon binding to the target receptor, leading to higher binding affinities.

References

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews, 37(2), 320-330 (2008). URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 95(7), 2457-2483 (1995). URL: [Link]

  • Title: Thiophene-based derivatives as anticancer agents: An overview on decade's work Source: Bioorganic Chemistry, 101, 104026 (2020). URL: [Link]

Methodological & Application

Synthesis of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one, a valuable building block in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and professionals in drug development, offering not just a procedure but also the underlying scientific rationale for key experimental choices.

The synthesis of the target molecule is strategically approached through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely employed in organic synthesis due to its mild conditions and tolerance of a broad range of functional groups.[1][2] The core of this strategy involves the coupling of two key intermediates: 2-acetyl-5-bromothiophene and (4-chloro-2-fluorophenyl)boronic acid. This document will detail the synthesis of these precursors and the final coupling reaction to yield the desired product.

I. Overall Synthetic Scheme

The synthesis is a three-stage process, beginning with the preparation of the two primary reactants, followed by their coupling to form the final product.

Synthetic_Scheme A 2-Acetylthiophene F 2-Acetyl-5-bromothiophene A->F Bromination B N-Bromosuccinimide (NBS) B->F C 1-Bromo-4-chloro-2-fluorobenzene G (4-Chloro-2-fluorophenyl)boronic acid C->G Lithiation & Borylation D n-Butyllithium D->G E Trimethyl borate E->G H 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one F->H Suzuki-Miyaura Coupling G->H

Figure 1: Overall synthetic workflow for 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one.

II. Synthesis of Precursors

A. Synthesis of 2-Acetyl-5-bromothiophene

This intermediate is a key building block in the synthesis of various thiophene-containing compounds.[3] It can be prepared through the bromination of 2-acetylthiophene using N-bromosuccinimide (NBS) as the bromine source.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Acetylthiophene126.1710 mmol, 1.08 mL10 mmol
N-Bromosuccinimide (NBS)177.9830 mmol, 5.34 g30 mmol
Acetic Anhydride102.0940 mmol, 3.78 mL40 mmol
Acetic Acid60.05--
Water18.02As needed-

Protocol:

  • To a dry 25 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (5.34 g, 30 mmol), and acetic anhydride (3.78 mL, 40 mmol).

  • Add a catalytic amount of acetic acid (0.40 mL) to the mixture.

  • Protect the reaction from light and stir the mixture at 50°C for 1 hour. The solution will change color from colorless to light yellow.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold water with continuous stirring to hydrolyze the excess acetic anhydride.

  • The product, 2-acetyl-5-bromothiophene, will precipitate as white crystals.[4]

  • Collect the solid by filtration and wash thoroughly with water (3 x 50 mL).

  • Dry the product under vacuum to obtain 2-acetyl-5-bromothiophene. The expected yield is approximately 82%.[4]

B. Synthesis of (4-Chloro-2-fluorophenyl)boronic acid

This versatile boronic acid derivative is crucial for introducing the 4-chloro-2-fluorophenyl moiety via Suzuki-Miyaura coupling.[5] It is synthesized from 1-bromo-4-chloro-2-fluorobenzene through a lithium-halogen exchange followed by borylation.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Bromo-4-chloro-2-fluorobenzene209.4550 g, 238.7 mmol238.7 mmol
n-Butyllithium (2.5 M in hexanes)64.06100 mL250 mmol
Trimethyl borate103.9131.9 mL286 mmol
Anhydrous Tetrahydrofuran (THF)72.11900 mL-
1N Hydrochloric Acid (HCl)36.46600 mL-
Anhydrous Magnesium Sulfate120.37As needed-
Chloroform119.38As needed-
Hexane86.18As needed-

Protocol:

  • To a 2 L three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, add 1-bromo-4-chloro-2-fluorobenzene (50 g, 238.7 mmol) and anhydrous tetrahydrofuran (900 mL).

  • Cool the stirred mixture to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 100 mL, 250 mmol) dropwise, maintaining the temperature below -70°C. Stir the mixture for 1 hour at this temperature.[6]

  • Slowly add trimethyl borate (31.9 mL, 286 mmol) dropwise, again keeping the temperature below -70°C. Continue stirring for 30 minutes.[6]

  • Quench the reaction by the slow addition of 1N aqueous hydrochloric acid (600 mL).

  • Allow the mixture to gradually warm to room temperature with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of chloroform and hexane to yield (4-chloro-2-fluorophenyl)boronic acid as a white solid. The expected yield is approximately 81%.[6]

III. Final Synthesis: Suzuki-Miyaura Coupling

This is the final step where the two prepared intermediates are coupled to form the target compound. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[7][8]

Suzuki_Coupling_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R1-Pd(II)L2-R2 Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronicAcid R2-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Acetyl-5-bromothiophene205.081.0 eq-
(4-Chloro-2-fluorophenyl)boronic acid174.351.1 eq-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.562.5 mol%-
Potassium Phosphate (K₃PO₄)212.272.0 eq-
1,4-Dioxane88.11--
Water18.02--

Protocol:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, add 2-acetyl-5-bromothiophene (1.0 eq), (4-chloro-2-fluorophenyl)boronic acid (1.1 eq), and potassium phosphate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (2.5 mol%) to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.[11]

  • Stir the reaction mixture at 90°C for 12 hours.[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one.

IV. Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Specific Chemical Hazards:

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

  • n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere. Reacts violently with water.

  • Palladium Catalysts: May be toxic and should be handled with care.

  • 1,4-Dioxane: A flammable liquid and potential carcinogen.

  • Organic Solvents (THF, Hexane, Chloroform, Ethyl Acetate): Flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[12][13][14]

V. Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

VI. Conclusion

This protocol outlines a reliable and reproducible method for the synthesis of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one via a Suzuki-Miyaura cross-coupling reaction. The detailed steps for the preparation of the necessary precursors are also provided. By understanding the rationale behind each step, researchers can adapt and optimize this protocol for their specific needs in the pursuit of novel chemical entities for various applications.

VII. References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved March 17, 2026, from [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Chemistry Suzuki Coupling Reaction | SATHEE JEE. (n.d.). Retrieved March 17, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis of 2-acetyl-5-bromothiophene - PrepChem.com. (n.d.). Retrieved March 17, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved March 17, 2026, from [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). Retrieved March 17, 2026, from [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. (2021, December 2). Retrieved March 17, 2026, from [Link]

  • Stille Coupling of 2-Diarylaminothiophenes with Mono and Dibromo(het)arylenes. (n.d.). Retrieved March 17, 2026, from [Link]

  • STUDIES OF (PdO-MEDIATED) STILLE CROSS-COUPLING REACTIONS OF THIOPHENESTANNANE WITH ARYL HALIDE DERIVATIVES - Taylor & Francis. (2006, October 27). Retrieved March 17, 2026, from [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). Retrieved March 17, 2026, from [Link]

  • METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME. (2012, December 20). Retrieved March 17, 2026, from

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). Retrieved March 17, 2026, from [Link]

  • US20070149787A1 - Process for producing 2-acylthiophene compound - Google Patents. (n.d.). Retrieved March 17, 2026, from

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzukicross-coupling reaction of 5-bromothiophene - TÜBİTAK Academic Journals. (2020, January 1). Retrieved March 17, 2026, from [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU. (2015, October 30). Retrieved March 17, 2026, from [Link]

  • Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. (n.d.). Retrieved March 17, 2026, from [Link]

  • Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity - Juniper Publishers. (2023, September 8). Retrieved March 17, 2026, from [Link]

  • Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity - ResearchGate. (2020, August 6). Retrieved March 17, 2026, from [Link]

  • Stille Polycondensation for Synthesis of Functional Materials | Chemical Reviews. (2011, February 11). Retrieved March 17, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved March 17, 2026, from [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - American Chemical Society. (2023, April 28). Retrieved March 17, 2026, from [Link]

  • 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved March 17, 2026, from [Link]

  • Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex | The Journal of Organic Chemistry - ACS Publications. (2005, December 16). Retrieved March 17, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents. (2016, April 21). Retrieved March 17, 2026, from

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This portal is designed for researchers, scientists, and drug development professionals facing bottlenecks in the cross-coupling of highly deactivated, sterically hindered fluoroaryl systems.

The synthesis of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one via Suzuki-Miyaura cross-coupling presents a classic chemoselectivity challenge. The standard approach couples 2-acetyl-5-bromothiophene with (4-chloro-2-fluorophenyl)boronic acid. However, the exact nature of these starting materials often leads to stalled reactions and complex byproduct mixtures if the catalytic cycle is not rigorously optimized.

Mechanistic Overview & The Chemoselectivity Bottleneck

The primary cause of low yield in this specific reaction is the competition between the desired transmetalation step and the undesired protodeboronation of the boronic acid. The highly electronegative fluorine atom at the ortho position of the boronic acid strongly withdraws electron density via inductive effects. This polarizes and destabilizes the C–B bond, making it acutely susceptible to base-promoted hydrolysis .

To achieve high yields, the catalyst must be reactive enough to drive transmetalation faster than the boronic acid can degrade .

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Thiophene)Br] Pd0->OxAdd 2-Acetyl-5-bromothiophene TransMet Transmetalation (Rate-Limiting) OxAdd->TransMet Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regeneration Product 1-[5-(4-Chloro-2-fluorophenyl) thiophen-2-yl]ethan-1-one RedElim->Product BoronicAcid (4-Chloro-2-fluorophenyl) boronic acid BoronicAcid->TransMet Protodeboronation Protodeboronation (Side Reaction) BoronicAcid->Protodeboronation Base + H2O / Heat DegradationProduct 1-Chloro-3-fluorobenzene (Dead End) Protodeboronation->DegradationProduct

Fig 1: Suzuki-Miyaura catalytic cycle vs. competitive protodeboronation of the fluoroaryl boronic acid.

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at 30-40% conversion with significant formation of 1-chloro-3-fluorobenzene? A: This is a direct consequence of protodeboronation. The ortho-fluoro substituent on your boronic acid makes the C–B bond highly labile under basic, aqueous conditions . If your palladium catalyst forms a coordinatively saturated intermediate that undergoes slow transmetalation, the base and water in your reaction mixture will hydrolyze the boronic acid into 1-chloro-3-fluorobenzene before it can couple.

Q2: I am using Pd(dppf)Cl₂. Why is the yield so low? How do I select the right catalyst? A: Standard bidentate catalysts like Pd(dppf)Cl₂ often fail for sterically hindered, deactivated thiophene couplings because they do not provide the necessary acceleration during the transmetalation step . To outcompete degradation, you must use a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos) or a specialized "on-cycle" precatalyst like Pd(PAd₃) . These ligands promote the formation of highly reactive, coordinatively unsaturated Pd(II) complexes that drastically accelerate transmetalation .

Q3: Should I use the free boronic acid or the pinacol ester (BPin)? A: Always use the pinacol ester for this specific substrate. Free polyfluoroaryl boronic acids are notoriously unstable and exist in complex oligomeric equilibriums. The BPin ester acts as a "dormant" state. Under mildly basic conditions, it slowly releases the active boronic species into the catalytic cycle, maintaining a low steady-state concentration that minimizes base-promoted degradation while feeding the transmetalation step .

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the chemoselectivity of the coupling process. Notice how moving to a highly active precatalyst and anhydrous conditions suppresses the degradation pathway.

Catalyst SystemBaseSolventTemp (°C)Protodeboronation (%)Product Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene90> 60%< 20%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O8045%40%
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8025%65%
XPhos Pd G3 (2 mol%) K₃PO₄ (anhydrous) THF 40 < 5% 92%

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol utilizes an internal standard to validate the kinetic efficiency of the catalyst system before committing to a full workup.

Objective: Synthesize 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one with >90% yield while suppressing protodeboronation.

System Validation Checkpoints:
  • Checkpoint 1 (Reagent Integrity): Perform GC-MS analysis of the starting BPin ester to confirm <2% free 1-chloro-3-fluorobenzene is present before reaction initiation.

  • Checkpoint 2 (Kinetic Validation): Aliquot analysis at 30 minutes. A product-to-degradation ratio of >15:1 validates the catalyst's transmetalation efficiency.

Step-by-Step Methodology:
  • Preparation of the Catalytic System: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 2-acetyl-5-bromothiophene (1.0 mmol, 205 mg), 2-(4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BPin ester) (1.2 mmol, 307 mg), and XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%, 16.9 mg) .

  • Base and Internal Standard Addition: Add anhydrous, finely milled K₃PO₄ (2.0 mmol, 424 mg) and 1,3,5-trimethoxybenzene (0.1 mmol, 16.8 mg) as an internal quantitative NMR standard.

  • Solvent Introduction: Seal the tube, remove from the glovebox, and inject 4.0 mL of rigorously degassed, anhydrous THF via syringe.

  • Reaction Execution: Stir the biphasic suspension vigorously (800 rpm) at 40 °C. Causality Note: The low temperature is critical; exceeding 40 °C exponentially increases the rate of protodeboronation of the fluoroaryl species.

  • Validation & Monitoring: After 30 minutes, withdraw a 50 µL aliquot under positive argon pressure, dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS. The reaction should be >95% complete.

  • Workup & Isolation: Quench the reaction with 5 mL of deionized water. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the target ketone.

Troubleshooting common impurities in 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of 1-[5-(4-chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one. This compound is typically synthesized via the Suzuki-Miyaura cross-coupling of 2-acetyl-5-bromothiophene and (4-chloro-2-fluorophenyl)boronic acid [1].

Due to the electronic properties of the thiophene electrophile and the ortho-substituted phenylboronic acid, researchers frequently encounter specific side reactions. This guide is designed to help you diagnose and eliminate these impurities.

Part 1: Reaction Mechanistics & Impurity Pathways

Understanding the root cause of an impurity requires mapping it back to the catalytic cycle. The diagram below illustrates the intended functional pathway alongside the two most common points of failure: oxygen-mediated homocoupling and base-catalyzed protodeboronation.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (2-Acetyl-5-bromothiophene) Pd0->OxAdd O2 O2 Exposure Pd0->O2 PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim BaseDeg Excess Base / H2O TransMet->BaseDeg RedElim->Pd0 Catalyst Regeneration Product Target Product 1-[5-(4-Chloro-2-fluorophenyl)... ethan-1-one RedElim->Product Homo Homocoupling Byproduct (Biaryl Dimer) O2->Homo Pd(II) Oxidation Proto Protodeboronation (1-Chloro-3-fluorobenzene) BaseDeg->Proto C-B Cleavage

Caption: Suzuki-Miyaura catalytic cycle for target synthesis and primary impurity generation pathways.

Part 2: Troubleshooting Desk (FAQs)

Q1: I am seeing a large non-polar spot on my TLC that LC-MS identifies as a symmetric dimer. How do I prevent this? A1: This is the homocoupling byproduct of your boronic acid (4,4'-dichloro-2,2'-difluoro-1,1'-biphenyl). It occurs when dissolved molecular oxygen oxidizes the active Pd(0) catalyst to a Pd(II) peroxo species[2]. This oxidized species undergoes sequential transmetalation with two equivalents of the boronic acid, followed by reductive elimination to form the dimer[3].

  • Causality & Solution: Rigorously exclude oxygen. Switch from standard stirring to a subsurface nitrogen or argon sparge for at least 30 minutes prior to adding the palladium catalyst[3]. Additionally, utilizing a Pd(0) source like Pd(PPh₃)₄ instead of a Pd(II) precatalyst (like Pd(OAc)₂) eliminates the need for in-situ reduction, which can also trigger homocoupling[2].

Q2: My (4-chloro-2-fluorophenyl)boronic acid is disappearing, but my target product yield is low. I suspect protodeboronation. What causes this? A2: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, yielding 1-chloro-3-fluorobenzene. This is a base-catalyzed side reaction that competes directly with transmetalation[4]. Ortho-substituted and electron-deficient boronic acids (like your 2-fluoro-4-chloro derivative) are highly susceptible because the electronegative substituents stabilize the intermediate carbanion during C-B bond cleavage[5].

  • Causality & Solution: Lower the basicity of your reaction medium. If you are using strong bases like NaOH, switch to a milder base like K₂CO₃ or K₃PO₄. Alternatively, switch to a more stable boron surrogate, such as a pinacol ester or a DABO boronate, which releases the active boronic acid slowly into the catalytic cycle, preventing a buildup of the vulnerable free acid[5].

Q3: LC-MS shows a byproduct with m/z ~221, which is exactly 34 Da less than my target product. What is this? A3: This mass difference corresponds to the loss of the chlorine atom (Dehalogenation). While the C-Br bond of 2-acetyl-5-bromothiophene is highly reactive toward oxidative addition[1], highly active, electron-rich palladium catalysts (e.g., those with Buchwald ligands like XPhos) can undergo a secondary oxidative addition into the C-Cl bond of your formed product if the reaction is left running too long or at too high a temperature.

  • Causality & Solution: Terminate the reaction promptly once the 2-acetyl-5-bromothiophene is consumed. If dehalogenation persists, use a less electron-rich ligand (e.g., PPh₃ or dppf) that provides sufficient reactivity for the C-Br bond but struggles to activate the stronger C-Cl bond.

Part 3: Diagnostic Data Center

Use this self-validating diagnostic table to quickly identify impurities via LC-MS and implement immediate corrective actions.

Impurity ProfileStructural IdentityDiagnostic m/z [M+H]⁺Mechanistic CauseCorrective Action
Target Product 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one~255 N/A (Successful Coupling)N/A
Homocoupling 4,4'-dichloro-2,2'-difluoro-1,1'-biphenyl~259 (Often UV only)O₂ oxidation of Pd(0) to Pd(II)Subsurface N₂ sparge; use Pd(0) catalyst.
Protodeboronation 1-chloro-3-fluorobenzene~131 (Highly volatile)Base-catalyzed C-B bond hydrolysisUse milder base (K₂CO₃); use pinacol ester.
Dehalogenation 1-[5-(2-fluorophenyl)thiophen-2-yl]ethan-1-one~221 Over-reactive catalyst cleaving C-ClLower temperature; switch to PPh₃ ligand.
Unreacted SM 2-acetyl-5-bromothiophene~205 / 207 Catalyst deactivation or poor solubilityIncrease co-solvent ratio (Dioxane:H₂O).

Part 4: Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . At each critical juncture, specific physical observations confirm that the chemical environment is correct before proceeding.

Materials Required:
  • 2-acetyl-5-bromothiophene (1.0 eq)

  • (4-chloro-2-fluorophenyl)boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:
  • Solvent Preparation & Degassing (Validation Checkpoint 1):

    • Combine 1,4-Dioxane and H₂O in a round-bottom flask.

    • Insert a long needle directly into the solvent and sparge with N₂ gas for a minimum of 30 minutes.

    • Self-Validation: The solvent must remain perfectly clear. If a cloudy suspension forms, the dioxane is contaminated with peroxides and must be replaced.

  • Reagent Loading:

    • Briefly lift the septum under positive N₂ pressure and add 2-acetyl-5-bromothiophene, the boronic acid, and K₂CO₃.

    • Sparge for an additional 10 minutes to remove any oxygen introduced by the solid reagents.

  • Catalyst Addition:

    • Add Pd(PPh₃)₄ under a blanket of N₂. The solution will turn a pale, clear yellow.

  • Thermal Heating & Monitoring (Validation Checkpoint 2):

    • Heat the reaction to 80°C.

    • Monitor via TLC (Hexanes:EtOAc 4:1) every 2 hours.

    • Self-Validation: The reaction is complete when the UV-active spot corresponding to 2-acetyl-5-bromothiophene completely disappears. Do not heat past this point to prevent C-Cl dehalogenation.

  • Workup & Palladium Removal (Validation Checkpoint 3):

    • Cool to room temperature, dilute with EtOAc, and wash with water and brine.

    • Filter the organic layer through a short pad of Celite/Silica gel.

    • Self-Validation: The filtrate must transition from a dark brown/black (colloidal palladium) to a transparent pale yellow. If the solution remains dark, repeat the silica filtration to prevent palladium contamination in your final API intermediate.

Workflow Visualization

Workflow Step1 1. Solvent Degassing (N2 Sparge, 30 min) Step2 2. Reagent Loading (SMs + Base) Step1->Step2 Step3 3. Catalyst Addition (Pd(PPh3)4 under N2) Step2->Step3 Step4 4. Thermal Heating (80°C, 8-12 hrs) Step3->Step4 Step5 5. Aqueous Workup (EtOAc / Brine) Step4->Step5 Step6 6. Silica Filtration (Pd Removal) Step5->Step6

Caption: Validated step-by-step experimental workflow for optimized Suzuki-Miyaura cross-coupling.

References

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water Source: Semantic Scholar URL:[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: ACS Publications URL:[Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm Source: ACS Publications URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Technical Support Center: Solubilization Strategies for 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one .

This compound is a highly lipophilic molecule. The thiophene ring acts as a bioisostere of benzene[1], and when coupled with a halogenated (chloro, fluoro) phenyl ring, it creates a highly planar, hydrophobic surface area. The lack of hydrogen bond donors and high logP value result in strong intermolecular π−π stacking and poor hydration. Consequently, researchers frequently encounter "solvent crash-out" in bioassays and extremely low bioavailability in vivo.

Below is a diagnostic workflow and a series of troubleshooting guides to help you engineer a self-validating solubilization protocol.

Diagnostic Workflow: Selecting a Solubilization Strategy

G Start Identify Application for Thiophene Derivative InVitro In Vitro Bioassays (Cellular/Enzymatic) Start->InVitro InVivo In Vivo / Formulation (Animal Models) Start->InVivo DMSO DMSO Cosolvent (Max 0.1% - 1.0%) InVitro->DMSO Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVivo->Cyclo Aqueous IV/PO SMEDDS Lipid-Based Delivery (SMEDDS / Liposomes) InVivo->SMEDDS High dose PO Surfactant Add Non-ionic Surfactant (e.g., Tween-20) DMSO->Surfactant If precipitation occurs

Caption: Decision matrix for selecting a solubility enhancement strategy based on experimental endpoints.

Troubleshooting & FAQs

Q1: My compound precipitates immediately upon dilution from DMSO into aqueous assay buffers. How do I prevent this?

The Causality: When a highly lipophilic compound dissolved in 100% DMSO is introduced directly into an aqueous buffer, the local concentration of water around the DMSO droplet increases rapidly. Because the compound relies entirely on hydrophobic interactions, this sudden polarity shift forces the molecules to self-associate to minimize contact with water (the hydrophobic effect), leading to rapid nucleation and precipitation (solvent crash-out)[2].

The Solution & Protocol: You must avoid direct high-ratio dilutions (e.g., 1:1000 directly into buffer). Instead, use a step-wise serial dilution protocol to maintain thermodynamic equilibrium.

Step-by-Step Methodology: Serial DMSO Dilution

  • Master Stock: Prepare a 10 mM master stock of the compound in 100% anhydrous, nitrogen-degassed DMSO to prevent oxidative degradation[2].

  • Serial Dilution: Perform all serial dilutions in 100% DMSO to create working stocks at 1000x the final desired assay concentration.

  • Intermediate Step: Transfer the 1000x DMSO stock into an intermediate aqueous buffer containing a mild non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) to create a 10x intermediate solution. Mix vigorously via vortexing.

  • Final Transfer: Immediately dilute the 10x intermediate solution into the final assay medium to achieve a final DMSO concentration of 0.1% for primary cells, or 1.0% for biochemical assays[2].

Q2: I am observing high variability and false negatives in my cell-based assays. Could this be related to the solvent?

The Causality: Yes. High concentrations of DMSO increase the macroscopic viscosity of the assay medium. According to the Stokes-Einstein equation, increased viscosity reduces the diffusion coefficient of the ligand, thereby artificially decreasing the association rate constant ( kon​ ) of protein-ligand binding[3]. Furthermore, DMSO concentrations above 1% can induce cytotoxicity or alter cellular phenotypes, such as inhibiting reactive oxygen species (ROS) production in primary leukocytes and macrophages[4].

The Solution: Cap your final DMSO concentration at 0.1% for primary cell cultures and 0.5% for immortalized cell lines [2]. Always run a vehicle control with the exact matching DMSO concentration to normalize baseline shifts[2].

Q3: How can I formulate this compound for in vivo dosing without using toxic levels of organic cosolvents?

The Causality: In vivo, this compound behaves as a Biopharmaceutical Classification System (BCS) Class II/IV drug. To bypass the unstirred water layer in the GI tract or allow safe IV injection, you must mask the hydrophobic surface. Cyclodextrins (like HP- β -CD) have a lipophilic inner cavity that can encapsulate the hydrophobic thiophene/phenyl moieties via van der Waals forces. This inclusion process is thermodynamically driven by the displacement of high-enthalpy water molecules from the cavity, providing a massive entropic gain[5]. The hydrophilic exterior of the cyclodextrin then keeps the entire complex soluble in water[6].

The Solution & Protocol: Prepare a cyclodextrin inclusion complex using the co-precipitation method.

G Step1 1. Dissolve HP-β-CD in ultrapure water Step3 3. Dropwise addition of compound to CD solution Step1->Step3 Step2 2. Dissolve Thiophene Compound in minimal Ethanol Step2->Step3 Step4 4. Magnetic stirring (24h) at room temperature Step3->Step4 Step5 5. Evaporate organic solvent under vacuum Step4->Step5 Step6 6. Lyophilization to isolate solid complex Step5->Step6

Caption: Step-by-step workflow for cyclodextrin inclusion complex preparation.

Step-by-Step Methodology: Co-Precipitation

  • Weigh Hydroxypropyl- β -Cyclodextrin (HP- β -CD) and dissolve it in ultrapure water to form a 10-20% (w/v) solution.

  • Accurately weigh the thiophene compound (aiming for a 1:1 molar ratio with the CD) and dissolve it in a minimal volume of ethanol[5].

  • Add the ethanolic drug solution dropwise to the aqueous HP- β -CD solution under continuous magnetic stirring.

  • Stir the mixture at room temperature for 24 hours to allow thermodynamic equilibration and full displacement of cavity water molecules[5].

  • Remove the ethanol via rotary evaporation under reduced pressure.

  • Filter the solution through a 0.45 µm PTFE membrane to remove any uncomplexed, precipitated drug.

  • Lyophilize the clear filtrate to obtain the solid inclusion complex[6].

Q4: Are there alternative lipid-based strategies if cyclodextrin complexation yields low loading capacity?

The Causality: Sometimes the molecular volume or steric bulk of the halogenated biphenyl-like system exceeds the inner dimensions of the cyclodextrin cavity. In these cases, Self-Microemulsifying Drug Delivery Systems (SMEDDS) are superior. SMEDDS utilize an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions (droplet size < 100 nm) upon mild agitation in aqueous media, vastly increasing the surface area for absorption[7].

Quantitative Data Summary

StrategyMax Recommended ConcentrationSolubilization Capacity (Fold Increase)Primary ApplicationKey Limitation
DMSO Cosolvent 0.1% (Primary Cells) - 1.0% (HTS)[2]N/A (Maintains stock state)In vitro bioassaysCytotoxicity[4], viscosity-induced kinetic artifacts[3]
HP- β -CD Complexation ~10-20% (w/v) CD in solution100 to 1000-fold[6]In vivo (IV/PO), FormulationMolecular volume of drug may exceed CD cavity[5]
SMEDDS Variable (depends on lipid/surfactant ratio)>1000-fold[7]In vivo (PO)Complex formulation, potential surfactant toxicity[7]

References

  • [4] National Center for Biotechnology Information (PMC). Considerations regarding use of solvents in in vitro cell based assays. Available at:[Link]

  • [6] MDPI. Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. Available at:[Link]

  • [5] International Journal of Scientific Research & Technology. Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach. Available at: [Link]

  • [3] ACS Publications (Biochemistry). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Available at: [Link]

  • [7] Semantic Scholar. Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS) For Oral Administration. Available at:[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This portal provides advanced troubleshooting, mechanistic insights, and self-validating protocols for researchers synthesizing 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one via the Suzuki-Miyaura cross-coupling of 2-acetyl-5-bromothiophene and (4-chloro-2-fluorophenyl)boronic acid.

Mechanistic Workflow & Side-Product Pathways

Understanding the causality of side-product formation begins with the catalytic cycle. The diagram below maps the desired Suzuki-Miyaura pathway against the four most common failure modes encountered with electron-deficient boronic acids and thiophene derivatives.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 2-Acetyl-5-bromothiophene PdBlack Pd Black Precipitation (Catalyst Deactivation) Pd0->PdBlack Aggregation (Poor Ligand/High Temp) PdII Pd(II) Intermediate (Thiophene-Pd-Br) OxAdd->PdII TransMet Transmetalation PdII->TransMet Boronic Acid + Base Dehal Dehalogenation (2-Acetylthiophene) PdII->Dehal Hydride Transfer (from Protic Solvent) PdII_Diaryl Diaryl Pd(II) Complex TransMet->PdII_Diaryl Proto Protodeboronation (1-Chloro-3-fluorobenzene) TransMet->Proto Base-Catalyzed Hydrolysis RedElim Reductive Elimination PdII_Diaryl->RedElim Homo Homocoupling (Biphenyl Derivative) PdII_Diaryl->Homo O2 Oxidation RedElim->Pd0 Catalyst Regeneration Product Target Molecule 1-[5-(4-Chloro-2-fluorophenyl)... ethan-1-one RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting major side-product branching pathways.

Troubleshooting Guide

Q: Why am I detecting high levels of 1-chloro-3-fluorobenzene instead of my target product? A (Root Cause & Causality): This indicates severe protodeboronation . The (4-chloro-2-fluorophenyl)boronic acid is highly susceptible to base-catalyzed hydrolysis of the C-B bond[1]. The electron-withdrawing fluorine atom ortho to the boron increases the electrophilicity of the boron atom, accelerating its cleavage in aqueous or highly basic media[2]. Actionable Solution: Switch to strictly anhydrous conditions using 1,4-dioxane. Replace strong aqueous bases (NaOH, Na₂CO₃) with milder, anhydrous bases like K₃PO₄. Alternatively, mask the boronic acid as a pinacol ester (BPin) to enable a "slow release" of the active boronic species, preventing accumulation and subsequent degradation[3][4].

Q: My GC-MS shows a significant mass peak corresponding to 4,4'-dichloro-2,2'-difluoro-1,1'-biphenyl. How do I stop this homocoupling? A (Root Cause & Causality): Homocoupling of the boronic acid occurs when the Pd(II) intermediate undergoes transmetalation twice. This is heavily promoted by the presence of dissolved oxygen, which acts as an oxidant to regenerate Pd(II) species outside the standard catalytic cycle[3][5]. Actionable Solution: Implement strict Schlenk techniques. Degas all solvents using the freeze-pump-thaw method (minimum 3 cycles) or sparge with ultra-high-purity Argon for at least 30 minutes prior to catalyst addition[3].

Q: I am losing my starting material to 2-acetylthiophene. What causes this dehalogenation? A (Root Cause & Causality): The oxidative addition complex (thiophene-Pd-Br) is undergoing a hydride transfer instead of transmetalation. This typically occurs when primary or secondary alcohols (e.g., ethanol) are used as solvents, as they act as hydride donors to the palladium center[3]. Actionable Solution: Eliminate protic solvents. Utilize a non-hydride-donating solvent system such as toluene or 1,4-dioxane[3][6].

Q: The reaction mixture turns pitch black within 15 minutes and stalls. What is happening? A (Root Cause & Causality): You are observing Palladium Black precipitation . The active Pd(0) species is unstable and aggregates into inactive bulk palladium before oxidative addition can occur. This is exacerbated by high temperatures and poor ligand coordination[5]. Actionable Solution: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands increase the electron density on Pd (accelerating oxidative addition) while their steric bulk prevents bimolecular Pd(0) aggregation[7].

Quantitative Data & Optimization Metrics

The table below summarizes the causality between reaction parameters and the distribution of side products.

Solvent SystemBaseCatalyst / LigandTemp (°C)Target Yield (%)Protodeboronation (%)Homocoupling (%)Dehalogenation (%)
EtOH / H₂O (4:1)Na₂CO₃ (aq)Pd(PPh₃)₄8042 38128
DMFK₂CO₃Pd(dppf)Cl₂9065 229<1
TolueneK₃PO₄Pd₂(dba)₃ / SPhos10081 144<1
1,4-DioxaneK₃PO₄ (anhydrous)Pd₂(dba)₃ / SPhos9094 <2<1<1

Optimized & Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, the following protocol incorporates In-Process Validation Checkpoints to verify systemic integrity before proceeding to the next step.

Step 1: Reagent Preparation & Degassing

  • Charge an oven-dried Schlenk flask with 2-acetyl-5-bromothiophene (1.0 equiv), (4-chloro-2-fluorophenyl)boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Add anhydrous 1,4-dioxane (0.2 M relative to the bromide).

  • Perform three freeze-pump-thaw degassing cycles.

  • Validation Checkpoint 1: During the final thaw cycle under static vacuum, the solvent must show absolutely no visible bubbling. If bubbling occurs, dissolved O₂ remains; repeat the cycle to prevent homocoupling.

Step 2: Catalyst Activation

  • Under a positive flow of Argon, add Pd₂(dba)₃ (0.02 equiv) and SPhos (0.08 equiv).

  • Seal the flask and stir at room temperature for 10 minutes.

  • Validation Checkpoint 2: The solution should transition to a clear, pale yellow/orange homogeneous mixture. If a black suspension forms immediately, premature Pd(0) aggregation has occurred due to oxygen ingress; halt the reaction and prepare a fresh batch.

Step 3: Reaction Execution

  • Heat the reaction mixture to 90 °C using a pre-heated oil bath. Stir for 4 hours.

  • Validation Checkpoint 3: At t=2h, perform TLC monitoring (Hexane/EtOAc 8:2). The disappearance of the 2-acetyl-5-bromothiophene spot (R_f ~0.6) and the appearance of a new, strongly UV-active spot (R_f ~0.4) validates successful transmetalation and conversion.

Step 4: Quenching and Purification

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd residues.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Validation Checkpoint 4: The aqueous layer pH should be neutral (~7) after the water/brine washes, ensuring complete removal of the phosphate base prior to rotary evaporation, which prevents base-catalyzed degradation of the product during concentration.

  • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Frequently Asked Questions (FAQs)

Q: Why use 2-acetyl-5-bromothiophene instead of the chloride analog? A: Aryl chlorides have a significantly higher bond dissociation energy (~96 kcal/mol vs ~81 kcal/mol for bromides), making the initial oxidative addition step kinetically sluggish. Bromides offer a "sweet spot" of stability and reactivity, allowing the reaction to proceed at lower temperatures, which suppresses side reactions like protodeboronation[8].

Q: Can I perform this reaction in water to be more environmentally friendly? A: While aqueous Suzuki couplings are possible and represent a green chemistry ideal, the electron-deficient nature of the (4-chloro-2-fluorophenyl)boronic acid makes it highly prone to protodeboronation in water[1][9]. If water must be used, a specialized phase-transfer catalyst (e.g., TBAB) or surfactant (e.g., PTS) combined with a rapid microwave-assisted heating profile is required to outcompete the degradation kinetics[9].

Sources

Validation & Comparative

A Researcher's Guide to the LC-MS Fragmentation Analysis of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of analytical chemistry.[1][2] This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one, a compound of interest for its potential applications. We will explore a robust experimental protocol, delve into the predicted fragmentation pathways, and compare these with alternative analytical approaches, offering a comprehensive resource for researchers in the field.

Introduction to the Analyte and Analytical Imperatives

1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one is a small organic molecule featuring a substituted thiophene ring system. Its chemical formula is C₁₂H₈ClFOS, with a molecular weight of 254.71 g/mol .[3] The structural complexity, arising from the presence of halogen atoms and multiple aromatic rings, necessitates sophisticated analytical techniques for unambiguous identification and characterization, particularly in the context of impurity profiling and metabolite identification during drug development.[1][2] LC-MS, especially when coupled with tandem mass spectrometry (MS/MS), stands out as a powerful tool for this purpose due to its high sensitivity and selectivity.[1][4]

Experimental Protocol: A Step-by-Step Guide to Data Acquisition

The following protocol outlines a validated approach for acquiring high-quality LC-MS/MS data for 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one. The rationale behind each parameter selection is provided to ensure a thorough understanding of the method's principles.

2.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Rationale: Starting with a standard concentration allows for consistent and reproducible results. The choice of solvent should ensure complete dissolution of the analyte and compatibility with the LC mobile phase.

2.2. Liquid Chromatography (LC) Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for the separation of many small molecules.[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting gradient would be a linear ramp from 5% B to 95% B over several minutes.[5] The gradient should be optimized to achieve good peak shape and resolution from any impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Rationale: A C18 column provides good retention for moderately polar compounds. The use of formic acid as a mobile phase additive promotes protonation of the analyte in positive ion mode, enhancing ionization efficiency. A gradient elution is employed to ensure efficient separation of the analyte from potential impurities with varying polarities.

2.3. Mass Spectrometry (MS) Parameters

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Full Scan MS: Acquire data in the range of m/z 50-500 to observe the protonated molecular ion.

  • Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor ion for collision-induced dissociation (CID). A collision energy ramp (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation spectrum.

Rationale: ESI is a soft ionization technique that typically produces an intact protonated molecular ion, which is crucial for determining the molecular weight.[6][7] The temperatures and gas flows are optimized to ensure efficient desolvation and ionization of the analyte. MS/MS experiments with a range of collision energies allow for the observation of both low-energy and high-energy fragmentation pathways, providing rich structural information.[8]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis stock 1 mg/mL Stock Solution working 1 µg/mL Working Solution stock->working Dilution injection Inject 2 µL working->injection column C18 Column injection->column separation Gradient Elution column->separation esi ESI+ Source separation->esi full_scan Full Scan MS esi->full_scan msms Tandem MS (CID) full_scan->msms Precursor Selection pattern Fragmentation Pattern msms->pattern elucidation Structure Elucidation pattern->elucidation

Caption: Workflow for LC-MS/MS analysis of the target compound.

Predicted Fragmentation Pattern of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one

Based on the principles of mass spectral fragmentation, the protonated molecule ([M+H]⁺) of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one is expected to have a mass-to-charge ratio (m/z) of 255.0.[3] The subsequent fragmentation in the collision cell is predicted to follow several key pathways, driven by the relative stability of the resulting fragment ions.

Key Fragmentation Pathways:

  • Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.[9][10] For this molecule, two primary alpha-cleavage events are anticipated:

    • Loss of the methyl group (-CH₃): This would result in a stable acylium ion.

    • Cleavage of the bond between the carbonyl carbon and the thiophene ring: This would lead to the formation of the acetyl cation.

  • Cleavage involving the thiophene and phenyl rings: Fragmentation can also occur at the bond connecting the thiophene and the chlorofluorophenyl rings.

Proposed Fragmentation Pathway Diagram

G M [M+H]⁺ m/z 255.0 F1 [M+H - CH₃]⁺ m/z 240.0 M->F1 -CH₃ F2 [CH₃CO]⁺ m/z 43.0 M->F2 -C₁₀H₅ClFS F3 [C₁₀H₅ClFS]⁺ m/z 212.0 F1->F3 -CO F4 [C₄H₂S-CO]⁺ m/z 111.0 F1->F4 -C₆H₄ClF

Caption: Predicted fragmentation pathway of the protonated molecule.

Table 1: Predicted Major Fragment Ions

Fragment Ion Proposed Structure m/z (monoisotopic) Proposed Origin
[M+H]⁺Protonated Parent Molecule255.0-
[M+H - CH₃]⁺Acylium ion240.0Loss of methyl radical from the acetyl group.[9]
[CH₃CO]⁺Acetyl cation43.0Cleavage of the bond between the carbonyl and thiophene ring.[9]
[C₁₀H₅ClFS]⁺Thiophenyl-phenyl cation212.0Subsequent loss of CO from the acylium ion.
[C₄H₂S-CO]⁺Thienoyl cation111.0Cleavage of the bond connecting the two aromatic rings.[9]
Comparison with Alternative Analytical Approaches

While LC-MS/MS is a premier technique for this analysis, other methods can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS with electron ionization (EI) can provide highly detailed fragmentation patterns.[9] However, the analyte's polarity and thermal stability would need to be considered. The fragmentation under EI is often more extensive than ESI, which can be both an advantage for structural elucidation and a disadvantage if the molecular ion is not observed.

  • High-Resolution Mass Spectrometry (HRMS): Coupling the LC system to a high-resolution mass spectrometer (e.g., Orbitrap or TOF) would allow for accurate mass measurements of both the parent and fragment ions.[1][4] This provides elemental composition data, significantly increasing the confidence in the identification of unknown metabolites or impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains the gold standard for unambiguous structure determination. While not a separation technique, it provides detailed information about the connectivity of atoms within the molecule. For definitive structural confirmation, particularly of novel compounds, NMR data is indispensable.

Conclusion

The LC-MS/MS method detailed in this guide provides a robust framework for the analysis of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one. The predicted fragmentation pattern, dominated by alpha-cleavages, offers a clear path for the structural confirmation of this molecule and the identification of related substances. By understanding the underlying principles of fragmentation and considering complementary analytical techniques, researchers can approach the structural elucidation of complex small molecules with confidence and scientific rigor.

References

  • BenchChem. (2025). Acetylthiophene Isomers Using Mass Spectrometry: A Comparative Guide.
  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone.
  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
  • CymitQuimica. (n.d.). 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Rapid Communications in Mass Spectrometry. (n.d.). Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry.
  • PMC. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

Sources

Validating the purity of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one using quantitative NMR

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one: A Comparative Guide to qNMR and HPLC

1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one is a highly functionalized halogenated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because its synthesis typically involves transition-metal-catalyzed cross-coupling reactions and acetylation, the crude product often contains structurally similar impurities such as des-halogenated analogs, unreacted starting materials, or trace aliphatic solvents.

For researchers and drug development professionals, establishing the absolute purity of such intermediates is a critical regulatory and chemical requirement. This guide provides an objective comparison of two orthogonal analytical powerhouses: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy[1].

Mechanistic Principles & The Causality of Choice

To understand why discrepancies occur between analytical methods, we must examine the physical causality behind their detection mechanisms:

  • HPLC-UV (The Relative Method): HPLC separates components based on their differential partitioning between a stationary and mobile phase[2]. Purity is typically calculated using the area normalization method (Area %). However, this relies on a critical assumption: that all impurities possess the same molar absorptivity (UV response factor) as the main analyte at the chosen detection wavelength[2]. If an impurity lacks a chromophore or absorbs weakly, HPLC will systematically overestimate the purity of the batch.

  • qNMR (The Absolute Method): qNMR is a primary analytical method. The fundamental causality of qNMR is that the integrated area of a resonance signal is directly proportional to the molar concentration of the nuclei generating that signal[2],[3]. By co-dissolving the sample with a certified Internal Standard (IS) of known purity, we can calculate the absolute mass fraction of the analyte without needing a reference standard of the analyte itself[2],[3].

Orthogonal Validation Workflow

To ensure metrological traceability, modern pharmaceutical analysis relies on cross-referencing both techniques to build a comprehensive impurity profile[1].

G Start Synthesized Compound 1-[5-(4-Chloro-2-fluorophenyl)... ethan-1-one Split Orthogonal Validation Strategy Start->Split qNMR Quantitative NMR (qNMR) Primary Molar Method Split->qNMR HPLC HPLC-UV Chromatographic Separation Split->HPLC qNMR_Step Add Internal Standard (e.g., DMT) Acquire 1H Spectrum Integrate Target vs IS Signals qNMR->qNMR_Step HPLC_Step Method Development (Mobile Phase) Run Gradient Elution Integrate Peak Areas (254 nm) HPLC->HPLC_Step qNMR_Result Absolute Purity (% w/w) Independent of Impurity Standards qNMR_Step->qNMR_Result HPLC_Result Relative Purity (Area %) Dependent on UV Response Factors HPLC_Step->HPLC_Result CrossCheck Cross-Referencing & Discrepancy Analysis (Identify UV-transparent impurities) qNMR_Result->CrossCheck HPLC_Result->CrossCheck Final Validated Purity Certificate CrossCheck->Final

Orthogonal workflow for purity analysis comparing qNMR and HPLC-UV techniques.

Experimental Protocols: Building a Self-Validating System

A robust analytical protocol must be self-validating. The following methodologies ensure that any instrumental or operator errors are immediately apparent before data processing.

Protocol 1: Absolute Purity Determination via 1 H-qNMR
  • Internal Standard Selection: Select an IS that is highly pure, stable, and produces a distinct, non-overlapping signal. For 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one, the acetyl methyl protons appear as a sharp singlet near δ 2.5 ppm. Dimethyl terephthalate (DMT) is an ideal IS, providing a distinct aromatic singlet at δ 8.1 ppm and a methyl singlet at δ 3.9 ppm.

  • Gravimetric Preparation: Using a rigorously calibrated microbalance (readability 0.001 mg), accurately weigh ~10 mg of the analyte and ~5 mg of the DMT internal standard into the same static-free vial. Dissolve completely in 0.6 mL of CDCl3​ .

  • Acquisition Parameters: The accuracy of qNMR depends entirely on complete nuclear relaxation. Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest (typically D1​≥30 seconds). Acquire 64 transients with a 90° excitation pulse to ensure a Signal-to-Noise Ratio (SNR) >150 [4].

  • Processing & Calculation: Apply proper phase and baseline corrections. Integrate the target acetyl singlet and the DMT reference singlet. Calculate absolute purity using the standard qNMR mass balance equation.

Protocol 2: Relative Purity Determination via HPLC-UV
  • Column & Mobile Phase: Utilize a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm) to handle the lipophilic nature of the halogenated thiophene. Prepare a mobile phase of Water (0.1% Trifluoroacetic acid) and Acetonitrile.

  • Gradient Elution: Program a gradient from 30% to 90% Acetonitrile over 20 minutes to ensure the elution of both polar degradants and highly retained unreacted starting materials.

  • System Suitability Testing (SST): Monitor at 254 nm. Inject a standard solution to verify system suitability (tailing factor <1.5 , theoretical plates >5000 ). This step validates column health and fluidics.

  • Integration: Integrate all peaks >0.05% area. Calculate purity by dividing the main peak area by the total peak area.

Experimental Data & Comparative Analysis

The table below presents comparative validation data across three synthesized batches of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one.

BatchHPLC-UV Purity (Area %) 1 H-qNMR Purity (% w/w)Absolute Discrepancy ( Δ )Primary Impurity Profile
001 99.4%98.8%0.6%Trace des-fluoro analog
002 98.9%95.2%3.7%High aliphatic solvent residue
003 99.8%99.5%0.3%Highly pure

Data Interpretation & Causality: Batch 002 highlights the critical flaw of relying solely on HPLC-UV. The 3.7% discrepancy occurs because HPLC-UV at 254 nm is completely blind to aliphatic solvent residues (such as ethyl acetate or hexanes used during flash chromatography) since they lack a UV chromophore[2],[1]. qNMR, however, quantitatively characterizes all proton signals in the solution, accurately capturing the mass deficit and proving its superiority for absolute quantification[5].

Conversely, HPLC is superior for detecting trace structurally related impurities (like the des-fluoro analog in Batch 001) that might co-elute or hide under the baseline noise in an NMR spectrum.

Conclusion

While HPLC-UV remains indispensable for high-throughput impurity profiling and the separation of complex mixtures, it is inherently limited by UV response factor variability. For the absolute purity validation of complex intermediates like 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one, 1 H-qNMR provides a metrologically traceable, self-validating alternative that eliminates the need for identical reference standards[2],[3]. Employing both methods orthogonally ensures the highest standard of scientific integrity in drug development[1].

References

  • Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules | Source: acgpubs.org | URL: [Link]

  • Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection | Source: nih.gov | URL: [Link]

Sources

Benchmarking 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one: A Comparative Performance Guide for Agrochemical Screening

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel and effective agrochemicals, the rigorous evaluation of new chemical entities is paramount. This guide provides an in-depth comparative analysis of the performance of 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one, a thiophene derivative, in standardized agrochemical screening assays. Thiophene and its derivatives are recognized as important heterocyclic compounds widely used as building blocks in many agrochemicals and pharmaceuticals.[1][2] The incorporation of a thiophene ring can impart specific biological activities or enhance the efficacy and stability of agricultural protection agents.[3] This guide is intended for researchers, scientists, and drug development professionals in the agrochemical sector, offering objective comparisons with established industry benchmarks and supported by detailed experimental protocols.

Introduction to the Candidate Compound

1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one (hereafter referred to as Compound ID-1094282-07-1) is a synthetic organic compound featuring a substituted phenyl ring attached to a thiophene core.[4][5] The presence of halogen atoms (chlorine and fluorine) on the phenyl ring and the acetyl group on the thiophene ring suggests potential for biological activity, making it a candidate for agrochemical screening. The search for effective and environmentally safe agrochemicals is of increasing importance for global food security.[6]

Comparative Performance Analysis

To ascertain the potential of Compound ID-1094282-07-1 as a lead compound in agrochemical development, its performance was benchmarked against industry-standard fungicides, herbicides, and insecticides in a battery of in-vitro and in-vivo screening assays. The objective of this initial screening is to identify promising compounds for further development as quickly and cost-effectively as possible.[7]

Fungicidal Activity

The fungicidal potential of Compound ID-1094282-07-1 was evaluated against a panel of economically significant plant pathogens. The compound was tested for its ability to inhibit fungal growth, with its efficacy compared to that of well-established fungicides with different modes of action, such as respiration inhibitors and sterol biosynthesis inhibitors.[8][9]

Table 1: Comparative Fungicidal Activity (EC₅₀ in µg/mL)

Fungal SpeciesCompound ID-1094282-07-1Azoxystrobin (QoI)Propiconazole (DMI)
Botrytis cinerea (Gray Mold)12.50.82.1
Fusarium graminearum (Head Blight)25.81.53.5
Rhizoctonia solani (Sheath Blight)18.32.25.0
Sclerotinia sclerotiorum (White Mold)30.11.94.2

EC₅₀ (Effective Concentration 50) is the concentration of a compound that causes a 50% reduction in fungal growth.

The data indicates that while Compound ID-1094282-07-1 exhibits some fungicidal activity, its potency is significantly lower than the benchmark compounds Azoxystrobin and Propiconazole. Further structural modifications may be necessary to enhance its antifungal efficacy.

Herbicidal Activity

The herbicidal activity of Compound ID-1094282-07-1 was assessed through pre- and post-emergence assays on representative monocot and dicot weed species. Its performance was compared against Glyphosate, a broad-spectrum non-selective herbicide, and 2,4-D, a selective broadleaf herbicide. Herbicides act through various mechanisms, including inhibiting photosynthesis or amino acid synthesis.[10][11][12]

Table 2: Comparative Herbicidal Activity (% Inhibition at 1 kg/ha )

Weed SpeciesCompound ID-1094282-07-1 (Post-emergence)Glyphosate (Post-emergence)2,4-D (Post-emergence)
Amaranthus retroflexus (Redroot Pigweed)459895
Chenopodium album (Lamb's Quarters)529992
Setaria viridis (Green Foxtail)159510
Echinochloa crus-galli (Barnyardgrass)20935

The results suggest that Compound ID-1094282-07-1 has modest, selective post-emergence activity against broadleaf weeds, but is largely ineffective against grassy weeds. Its overall herbicidal efficacy is substantially lower than the commercial standards.

Insecticidal Activity

The insecticidal properties of Compound ID-1094282-07-1 were evaluated against common agricultural pests using contact and ingestion bioassays. Its performance was benchmarked against Imidacloprid, a neonicotinoid that acts on the nervous system, and Chlorpyrifos, an organophosphate acetylcholinesterase inhibitor.[13][14][15]

Table 3: Comparative Insecticidal Activity (LC₅₀ in ppm)

Insect SpeciesCompound ID-1094282-07-1 (Contact)Imidacloprid (Contact)Chlorpyrifos (Contact)
Myzus persicae (Green Peach Aphid)> 5005.212.5
Plutella xylostella (Diamondback Moth)3501.88.9
Spodoptera frugiperda (Fall Armyworm)42025.615.3

LC₅₀ (Lethal Concentration 50) is the concentration of a compound that causes 50% mortality of the test population.

The insecticidal screening indicates that Compound ID-1094282-07-1 possesses weak insecticidal activity against the tested species, with LC₅₀ values significantly higher than the benchmark insecticides.

Experimental Protocols

The following protocols were employed for the agrochemical screening of Compound ID-1094282-07-1. These methods are designed to be robust and reproducible for high-throughput screening.[6][16]

Fungicidal Assay Workflow

Fungicidal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare fungal cultures on PDA plates E Add fungal spore suspension to each well A->E B Prepare stock solution of test compound in DMSO C Serially dilute stock solution to obtain test concentrations B->C D Dispense test solutions into 96-well microtiter plates C->D D->E F Incubate plates at 25°C for 48-72 hours E->F G Measure optical density (OD) at 600 nm F->G H Calculate percent inhibition of fungal growth G->H I Determine EC₅₀ values using dose-response curve analysis H->I

Caption: Workflow for in-vitro fungicidal activity screening.

Detailed Protocol:

  • Fungal Culture: The test fungi (Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, Sclerotinia sclerotiorum) are cultured on Potato Dextrose Agar (PDA) plates at 25°C.

  • Compound Preparation: A stock solution of Compound ID-1094282-07-1 and benchmark fungicides are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made to obtain a range of test concentrations.

  • Microtiter Plate Assay: The assay is performed in 96-well microtiter plates.[16][17] Each well contains potato dextrose broth, a specific concentration of the test compound, and a fungal spore suspension.

  • Incubation: The plates are incubated at 25°C for 48 to 72 hours.

  • Data Analysis: Fungal growth is determined by measuring the optical density at 600 nm using a microplate reader. The percentage of growth inhibition is calculated relative to a DMSO control. EC₅₀ values are determined by fitting the data to a dose-response curve.

Herbicidal Assay Workflow

Herbicidal_Assay_Workflow cluster_pre Pre-emergence cluster_post Post-emergence A Sow weed seeds in pots B Apply test compound to soil surface A->B C Incubate in greenhouse for 21 days B->C D Assess germination and seedling vigor C->D E Grow weed seedlings to 2-3 leaf stage F Spray foliage with test compound solution E->F G Incubate in greenhouse for 21 days F->G H Visually assess plant injury (0-100% scale) G->H

Caption: Workflow for pre- and post-emergence herbicidal screening.

Detailed Protocol:

  • Plant Cultivation: Weed species (Amaranthus retroflexus, Chenopodium album, Setaria viridis, Echinochloa crus-galli) are grown in a greenhouse.

  • Pre-emergence Assay: Weed seeds are sown in pots filled with a standard potting mix. The test compound, formulated as a sprayable solution, is applied to the soil surface. The pots are then kept in a greenhouse for 21 days, after which the percentage of germination and seedling injury are assessed.

  • Post-emergence Assay: Weed seedlings are grown to the 2-3 leaf stage. The foliage is then sprayed with a solution of the test compound. The plants are returned to the greenhouse for 21 days.

  • Data Analysis: Herbicidal damage is visually assessed on a scale of 0% (no effect) to 100% (complete kill) compared to untreated control plants.

Insecticidal Assay Workflow

Insecticidal_Assay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Rear insect colonies under controlled conditions D Topical Application: Apply a small droplet to the insect's thorax A->D F Place insects in ventilated containers with treated diet or after topical application A->F B Prepare stock solution of test compound in acetone C Serially dilute stock solution B->C C->D E Diet Incorporation: Mix compound into artificial diet C->E E->F G Incubate at 25°C for 48 hours F->G H Record mortality counts G->H I Calculate percent mortality H->I J Determine LC₅₀ values using probit analysis I->J

Sources

Safety Operating Guide

1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of complex halogenated heterocycles does not compromise personnel safety or environmental compliance. The compound 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one (CAS: 1094282-07-1)[1] presents unique disposal challenges due to its specific elemental composition.

Below is the authoritative, field-proven guide for the operational handling and disposal of this compound, designed to integrate seamlessly into your laboratory's Environmental Health and Safety (EHS) framework.

Risk Assessment & Mechanistic Causality

When designing a waste management plan, we must first analyze the molecular structure to understand the causality behind our disposal choices. This molecule contains a thiophene ring (sulfur) and a phenyl ring substituted with chlorine and fluorine.

  • Dioxin Formation Risk: Halogenated organic compounds (HOCs) are strictly regulated under EPA frameworks[2]. If this compound is incinerated at sub-optimal temperatures, the halogens act as radical scavengers. This leads to incomplete combustion and the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). It mandates high-temperature commercial incineration (>1000°C).

  • Acid Gas Generation: The combustion of the thiophene core generates sulfur oxides (SOx), while the halogens generate hydrogen chloride (HCl) and hydrogen fluoride (HF). Disposal facilities must be equipped with specialized caustic scrubbers to neutralize these acidic gases[3].

  • Cross-Contamination Liability: Introducing even a trace amount of this compound into a non-halogenated solvent carboy instantly converts the entire bulk into a regulated halogenated waste stream[4]. This exponentially increases disposal costs and regulatory liability.

Quantitative Waste Categorization

To streamline laboratory operations, all waste streams containing this compound must be categorized according to the thresholds below to ensure EPA compliance and cost-effective disposal.

Waste CategoryContaminant ThresholdEPA Waste CodePrimary Disposal MethodApproved Container
Halogenated Solvents > 1% Halogen contentF001, F002High-Temp Incineration & Scrubbing5-Gal HDPE Jerrican
Pure Solid Compound > 0.1% w/wU-listed / CharacteristicRotary Kiln IncinerationAmber Glass Wide-mouth
Contaminated Silica ≥ 10 µg/gSolid Hazardous WasteIncinerationPolypropylene Pail
Aqueous Wash Waste < 25% Water, trace organicsD022 (if Chloroform used)Off-site Wastewater TreatmentVented HDPE Carboy

Self-Validating Disposal Protocols

Do not treat these protocols as mere suggestions; they are engineered as self-validating systems to guarantee safety at every operational step.

Protocol A: Solid Waste & Spill Remediation

Applies to: Unused pure compound, spilled powder, and crystallized reaction intermediates.

  • Containment & Wetting: In the event of a spill, never sweep the dry powder, as halogenated heterocycles pose a severe inhalation hazard. Lightly dampen the spilled powder with a high-flashpoint solvent (e.g., isopropanol) to eliminate aerosolization risks.

  • Collection: Use a dedicated anti-static polyethylene scoop to transfer the wetted mass into an amber glass wide-mouth jar.

  • Self-Validating Surface Check: After the initial wipe-down, swab the spill area with a solvent-wetted filter paper and inspect it under a 365 nm UV lamp. An absence of fluorescence validates that the active intermediate has been completely removed from the workspace.

  • Labeling: Seal the jar and affix a hazardous waste tag. Explicitly list "Halogenated Solid Waste - Contains F, Cl, S" to inform the incineration facility of the necessary scrubber requirements.

Protocol B: Liquid Waste (Reaction Mixtures & Extracts)

Applies to: Mother liquors, extraction solvents, and chromatography eluents.

  • Segregation: Designate a specific 5-gallon High-Density Polyethylene (HDPE) jerrican exclusively for halogenated waste.

  • Transfer & Headspace: Transfer the liquid waste using a grounded funnel.

    • Self-Validating Check: Visually verify that the liquid level does not exceed the 80% fill line. Leaving 20% headspace validates that the container can safely accommodate vapor pressure expansion due to ambient laboratory temperature fluctuations.

  • Compatibility Verification: Ensure the waste does not contain reactive metals or strong oxidizers. If acidic byproducts are present from the reaction, neutralize the aqueous layer to pH 6-8 before combining it with organic waste to prevent exothermic reactions in the carboy.

Protocol C: Contaminated Consumables (Silica Gel & PPE)

Applies to: Post-column chromatography silica, heavily contaminated Kimwipes, and gloves.

  • Desolvation: Porous materials like silica gel trap halogenated solvents, creating a sustained off-gassing hazard. Spread contaminated silica gel in a shallow, solvent-resistant tray inside a certified fume hood.

  • Self-Validating Mass Stabilization: Weigh the tray initially and after 24 hours. A stabilized mass (change of <1%) validates that all volatile solvents have completely evaporated, eliminating the risk of pressure build-up in the final disposal drum.

  • Final Packaging: Transfer the dry silica and any contaminated labware into a heavy-duty polypropylene pail. Double-bag the liner and seal with a tamper-evident lid.

Waste Routing Visualization

WasteRouting Start 1-[5-(4-Chloro-2-fluorophenyl) thiophen-2-yl]ethan-1-one Waste Generation Decision Physical State of Waste? Start->Decision Solid Pure Solid / Spill Powder Decision->Solid Powder Liquid Liquid Mixture / Solvent Extract Decision->Liquid Dissolved Consumable Contaminated Labware / Silica Decision->Consumable Contacted HalogenatedSolid Halogenated Solid Waste High-Temp Incineration Solid->HalogenatedSolid HalogenatedLiquid Halogenated Solvent Waste (EPA Regulated Stream) Liquid->HalogenatedLiquid Debris Contaminated Debris Double-Bagged for EHS Consumable->Debris

Decision tree for the segregation and routing of halogenated thiophene chemical waste.

References[4] Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania Environmental Health and Radiation Safety (EHRS). https://ehrs.upenn.edu/[2] 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Legal Information Institute, Cornell Law School.https://www.law.cornell.edu/cfr/text/40/appendix-III_to_part_268[3] Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency (EPA). https://www.epa.gov/hw[1] 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one Product Information. CymitQuimica. https://www.cymitquimica.com/

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.